molecular formula C21H21BrN2O3S B11216573 ethyl 8-bromo-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

ethyl 8-bromo-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11216573
M. Wt: 461.4 g/mol
InChI Key: SJOINDWCOMEJIT-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromo-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps:

    Formation of the Benzoxadiazocine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocine core. This can be achieved through a condensation reaction between a substituted aniline and a suitable aldehyde under acidic conditions.

    Thioxo Group Introduction: The thioxo group can be introduced by reacting the intermediate with a thiol reagent under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid like sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the thioxo group, leading to debromination or conversion to thiols.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and debrominated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biological processes.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly if the compound or its derivatives exhibit biological activity such as antimicrobial or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed overview provides a comprehensive understanding of ethyl 8-bromo-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C21H21BrN2O3S

Molecular Weight

461.4 g/mol

IUPAC Name

ethyl 4-bromo-9-methyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C21H21BrN2O3S/c1-4-26-19(25)17-18-15-11-13(22)8-9-16(15)27-21(17,3)24(20(28)23-18)14-7-5-6-12(2)10-14/h5-11,17-18H,4H2,1-3H3,(H,23,28)

InChI Key

SJOINDWCOMEJIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C3=C(C=CC(=C3)Br)OC1(N(C(=S)N2)C4=CC=CC(=C4)C)C

Origin of Product

United States

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